1-Bromo-2,2-difluorobutane
Overview
Description
1-Bromo-2,2-difluorobutane is an organic compound with the molecular formula C4H7BrF2. It is a halogenated derivative of butane, characterized by the presence of bromine and two fluorine atoms attached to the second carbon atom. This compound is a colorless liquid at room temperature and is used in various chemical and industrial applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2,2-difluorobutane can be synthesized through several methods. One common approach involves the bromination of 2,2-difluorobutane using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction typically occurs under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced equipment and reaction monitoring systems to maintain consistent quality. The use of continuous flow reactors and automated systems helps in achieving efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2,2-difluorobutane undergoes various chemical reactions, including:
Nucleophilic Substitution (SN1 and SN2): This compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents include sodium hydroxide (NaOH) and potassium cyanide (KCN).
Elimination Reactions (E1 and E2): Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Major Products:
Substitution Reactions: The major products of nucleophilic substitution reactions include 2,2-difluorobutane derivatives where the bromine atom is replaced by the nucleophile.
Elimination Reactions: The primary product of elimination reactions is 2,2-difluorobutene.
Scientific Research Applications
1-Bromo-2,2-difluorobutane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: While specific biological applications are limited, its derivatives are studied for potential biological activity.
Medicine: Research is ongoing to explore its potential use in pharmaceutical synthesis and drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals
Mechanism of Action
The mechanism of action of 1-Bromo-2,2-difluorobutane in chemical reactions involves the interaction of its bromine and fluorine atoms with various reagents. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In elimination reactions, the removal of the bromine atom and a hydrogen atom from adjacent carbon atoms leads to the formation of a double bond, resulting in an alkene .
Comparison with Similar Compounds
2-Bromo-1-fluorobutane: This compound has a similar structure but with only one fluorine atom.
1-Bromo-2,2-difluoropropane: Another similar compound with a shorter carbon chain, leading to different chemical behavior and applications.
Uniqueness: 1-Bromo-2,2-difluorobutane is unique due to the presence of both bromine and two fluorine atoms, which impart distinct reactivity and physical properties. Its ability to undergo selective reactions makes it a valuable compound in various chemical processes .
Properties
IUPAC Name |
1-bromo-2,2-difluorobutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrF2/c1-2-4(6,7)3-5/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGQKTGACVBAID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CBr)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101311437 | |
Record name | 1-Bromo-2,2-difluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101311437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
428-61-5 | |
Record name | 1-Bromo-2,2-difluorobutane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=428-61-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-2,2-difluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101311437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-2,2-difluorobutane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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